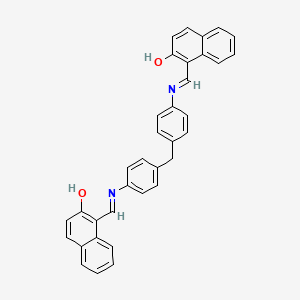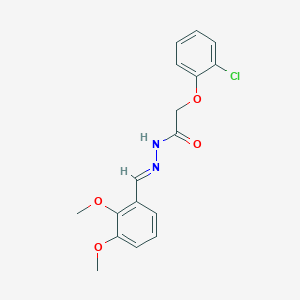
N-(2,5-Dichlorophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-Dichlorophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a 2,5-dichlorophenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(2,5-Dichlorophenyl)benzamide can be synthesized through the reaction of 2,5-dichlorobenzoyl chloride with aniline in the presence of a base such as pyridine. The reaction typically occurs in a solvent like dichloromethane at room temperature. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,5-Dichlorophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
N-(2,5-Dichlorophenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2,5-Dichlorophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,4-Dichlorophenyl)benzamide
- N-(3,5-Dichlorophenyl)benzamide
- N-(2,6-Dichlorophenyl)benzamide
Uniqueness
N-(2,5-Dichlorophenyl)benzamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. Compared to other dichlorophenyl benzamides, it may exhibit different properties and applications .
Eigenschaften
CAS-Nummer |
6626-75-1 |
|---|---|
Molekularformel |
C13H9Cl2NO |
Molekulargewicht |
266.12 g/mol |
IUPAC-Name |
N-(2,5-dichlorophenyl)benzamide |
InChI |
InChI=1S/C13H9Cl2NO/c14-10-6-7-11(15)12(8-10)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17) |
InChI-Schlüssel |
FUNVESSXWQPDQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




methanol](/img/structure/B11958812.png)

![N'-[(E)-(2-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11958832.png)



![2-(Methylsulfanyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B11958850.png)

![Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]-](/img/structure/B11958865.png)


![N-[2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide](/img/structure/B11958871.png)
